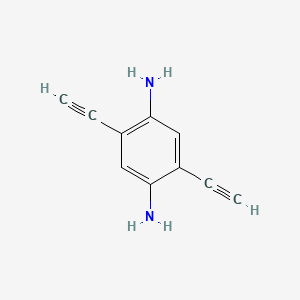
5-(Pyridin-4-ylmethoxy)isophthalic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chiral Self-Assembly and Magnetic Behavior : In a study by Lin et al. (2011), 5-(pyridine-4-ylmethoxy)-isophthalic acid dimethyl ester underwent hydrolysis and self-assembled with Pr(III) to produce a chiral compound with helical structures. This compound exhibited interesting magnetic behavior, highlighting its potential in magnetic materials research (Lin, Zhang, Zhang, & Yao, 2011).
Photoluminescent Lead(II) Coordination Polymers : Zhang et al. (2011) synthesized metal–organic frameworks using 5-(Pyridin-4-ylmethoxy)isophthalic acid, resulting in structures with photoluminescent properties. This application is significant in the field of photoluminescence (Zhang, Cheng, Chen, Sun, & Yao, 2011).
Catalytic Applications in Organic Reactions : Karmakar et al. (2016) demonstrated the use of metal–organic frameworks involving 5-{(pyridin-4-ylmethyl)amino}isophthalic acid in catalyzing peroxidative oxidation of alcohols and the Henry reaction. These frameworks served as heterogeneous catalysts, suggesting potential in organic synthesis (Karmakar, Martins, Hazra, Silva, & Pombeiro, 2016).
Luminescence Sensing and Magnetic Relaxation : A study by Li and Du (2015) explored lanthanide organic frameworks with 5-(pyridin-4-yl)isophthalic acid for tunable luminescence and slow magnetic relaxation, presenting applications in sensing and magnetic materials (Li & Du, 2015).
Luminescent Sensing of Nitroaromatic Compounds : Sun et al. (2017) synthesized lanthanide(III)–organic frameworks using 5-(pyridine-4-ylmethoxy)isophthalic acid for highly selective sensing of nitroaromatic compounds. This application is crucial in environmental monitoring and security (Sun, Hu, Ma, & Li, 2017).
High CO2 Uptake in MOFs : Kourtellaris et al. (2016) reported a Cu2+ complex based on a pyridyl isophthalic acid Schiff base ligand with notable CO2 uptake, indicating its potential in gas storage and separation technologies (Kourtellaris, Moushi, Spanopoulos, Tampaxis, Charalambopoulou, Steriotis, Papaefstathiou, Trikalitis, & Tasiopoulos, 2016).
Mecanismo De Acción
Target of Action
The primary targets of 5-(Pyridin-4-ylmethoxy)isophthalic acid are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action, which are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s conformation and reactivity. Specific details on how these factors influence the action of this compound are currently unknown .
Propiedades
IUPAC Name |
5-(pyridin-4-ylmethoxy)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-13(17)10-5-11(14(18)19)7-12(6-10)20-8-9-1-3-15-4-2-9/h1-7H,8H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYWVTSQEOSVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)













